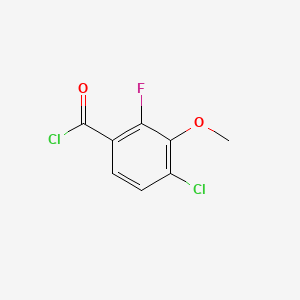

4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Vue d'ensemble

Description

4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a chemical compound with the CAS Number: 1323966-24-0 . It has a molecular weight of 223.03 and is typically stored at ambient temperature . It is a solid in physical form .

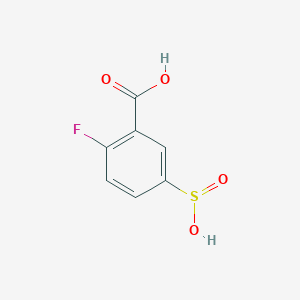

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-fluoro-3-methoxybenzoyl chloride . The InChI code for this compound is 1S/C8H5Cl2FO2/c1-13-7-5 (9)3-2-4 (6 (7)11)8 (10)12/h2-3H,1H3 .Physical And Chemical Properties Analysis

4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a solid at room temperature . It has a molecular weight of 223.03 .Applications De Recherche Scientifique

Analytical Chemistry

Benzoyl chloride derivatives are often used in derivatization methods to improve the analysis of small molecules in biological samples by LC–MS/MS . This compound could serve a similar purpose, enhancing sensitivity and selectivity in analytical methods.

Organic Synthesis Research

This benzoyl chloride derivative could be used as a building block in organic synthesis, participating in Friedel-Crafts acylation reactions to produce benzophenones and related derivatives .

Neuroscience Applications

In neuroscience, compounds like this are used in the preparation of samples for mass spectrometry to study brain chemistry and function .

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride are carboxylic acids, alcohols, and amines . This compound is a reactive acylating agent that interacts with these targets to yield respective carboxylic anhydrides, esters, and amides .

Mode of Action

4-Chloro-2-fluoro-3-methoxybenzoyl chloride reacts with its targets via a nucleophilic addition-elimination mechanism . This involves the nucleophilic attack on the carbonyl carbon of the acyl chloride by the carboxylic acids, alcohols, or amines, followed by the elimination of chloride ion .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-2-fluoro-3-methoxybenzoyl chloride are those involving the synthesis of carboxylic anhydrides, esters, and amides . The downstream effects include the formation of these products, which can participate in further reactions depending on the biochemical context.

Result of Action

The molecular and cellular effects of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride’s action are the formation of carboxylic anhydrides, esters, and amides . These compounds can have various effects depending on their specific structures and the cellular context.

Propriétés

IUPAC Name |

4-chloro-2-fluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFZZDWTMMQEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)

![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)

![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)

![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)